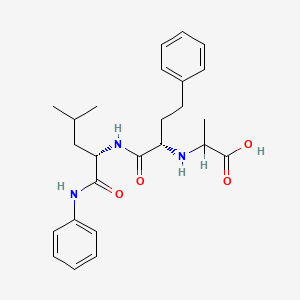
N-(4-Acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide
Overview
Description
FR-121196, also known as N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide, is a small molecule drug that has been investigated for its potential as an antidementia agent. It was developed by Fujisawa Pharmaceutical Co., Ltd. and has shown promise in ameliorating memory deficits in various animal models .
Preparation Methods
The synthesis of FR-121196 involves the reaction of 4-fluorobenzenesulfonyl chloride with N-(4-acetyl-1-piperazinyl)amine. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
FR-121196 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the effects of fluorine substitution on the pharmacological properties of sulfonamides.
Biology: The compound has been used to investigate the role of serotonergic and cholinergic pathways in cognitive functions.
Medicine: FR-121196 has shown potential as a cognitive enhancer, particularly in the treatment of dementia and other memory-related disorders
Industry: It is used in the development of new pharmaceuticals targeting neurological diseases.
Mechanism of Action
FR-121196 is similar to other cognitive enhancers such as N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK 960) and piracetam. it is unique in its dual action on both serotonergic and cholinergic pathways, which distinguishes it from other compounds that typically target only one of these systems .
Comparison with Similar Compounds
- N-(4-acetyl-1-piperazinyl)-p-fluorobenzamide (FK 960)
- Piracetam
- N-(4-acetyl-1-piperazinyl)-p-fluorobenzenesulfonamide (FR 121196)
Properties
CAS No. |
133920-65-7 |
|---|---|
Molecular Formula |
C12H16FN3O3S |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(4-acetylpiperazin-1-yl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C12H16FN3O3S/c1-10(17)15-6-8-16(9-7-15)14-20(18,19)12-4-2-11(13)3-5-12/h2-5,14H,6-9H2,1H3 |
InChI Key |
PZQKOVUNWPDCCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |
Appearance |
Solid powder |
| 133920-65-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 121196 FR-121196 FR121196 N-(4-acetyl-1-piperazinyl)-4-fluorobenzenesulfonamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)

![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673923.png)

![3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673926.png)


![(6As)-2-[2-[2-[[(6aS)-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-2-yl]oxy]ethyl-methylamino]ethoxy]-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1673931.png)

![N-[1'-[(2R)-6-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide;hydrochloride](/img/structure/B1673935.png)

![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,26R)-21-(2-Aminoethoxy)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,26-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B1673939.png)

![4-[3,5-Bis(phenylmethoxy)phenyl]-2,4-dioxobutanoic acid](/img/structure/B1673943.png)
